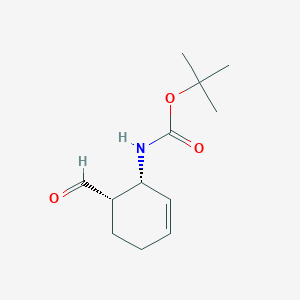

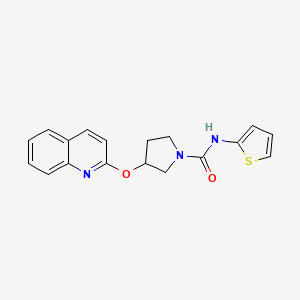

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound that is likely to be an intermediate in synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insight into related chemistry that can be extrapolated to understand the compound . For instance, the use of N-Boc protection is common in the synthesis of amino acid derivatives and other nitrogen-containing compounds to protect the amine functionality during synthetic procedures .

Synthesis Analysis

The synthesis of related compounds involves the use of N-Boc protection and the generation of intermediates that can be further functionalized. For example, the synthesis of highly enantioenriched cis and trans N-Boc-2,2-dimethyloxazolidine-5-carbaldehydes is achieved from N-Boc-3-amino-1,2-alkanediols, which are accessible through Sharpless epoxidation methodology . This suggests that similar strategies could be employed in the synthesis of N-Boc-(+/-)-cis-2

科学的研究の応用

Synthesis of Dipeptide Isosteres

N-Boc compounds, such as N-Boc-2,2-dimethyloxazolidine-5-carbaldehydes, have been used in the enantioselective synthesis of dipeptide isosteres. These compounds can be converted into N-Boc-γ-lactones, which are crucial intermediates for hydroxyethylene dipeptide isosteres (Pastó et al., 1998).

Formation of Pyrazolo[4,3-b]pyridines

The reactivity of N-Boc-4-aminopyrazole-5-carbaldehydes has been explored in the synthesis of pyrazolo[4,3-b]pyridines. These compounds react with various ketones, leading to the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines (Yakovenko et al., 2019).

Application in Pictet-Spengler Reaction

N-Boc protected tryptophans have been successfully used in the Pictet-Spengler cyclization with aldehydes. This process results in a mixture of trans and cis 1,2,3,4-tetrahydro-β-carbolines, important intermediates in alkaloid synthesis (Zhang & Cook, 1995).

Synthesis of Chiral α-Amino Aldehydes

N-Boc compounds have been employed in the facile synthesis of N-protected α-amino aldehydes. These are obtained in high yields by reducing N-protected N-carboxyanhydrides, and the process proceeds without detectable racemization (Fehrentz et al., 1994).

Catalyzed N-Boc Protection of Amines

N-Boc compounds have also been used in the catalyzed N-tert-butoxycarbonylation of amines. An ionic liquid catalyzes the formation of N-Boc derivatives from various amines, including halogenated aniline and amino alcohols, efficiently and without side products (Chinnappan et al., 2013).

作用機序

Safety and Hazards

将来の方向性

The development of more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses is a growing area of interest . This includes the exploration of new catalysts and solvents for N-Boc protection of amines, as well as the development of more efficient and practical protocols for these reactions .

特性

IUPAC Name |

tert-butyl N-[(1R,6S)-6-formylcyclohex-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h5,7-10H,4,6H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIAZJGZAMBMI-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C=CCC[C@@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)

![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3000336.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B3000337.png)

![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)

![N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea](/img/structure/B3000342.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)

![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)